Lipophilicity Differentiation: XLogP3 of CAS 392238-64-1 vs. 4EGI-1
CAS 392238-64-1 exhibits a computed XLogP3 of 5.9, compared to 4EGI-1 (CAS 315706-13-9), the prototypic eIF4E/eIF4G inhibitor sharing the identical 4-(3,4-dichlorophenyl)thiazole core, which has an XLogP3 of approximately 4.2 [1][2]. The +1.7 log unit difference arises from the replacement of 4EGI-1's polar 3-(2-nitrophenyl)propanoic acid hydrazone moiety with the more lipophilic 3-(trifluoromethyl)benzamide group [1]. This shift in lipophilicity predicts enhanced passive membrane permeability but potentially reduced aqueous solubility for CAS 392238-64-1, which is a critical selection criterion for cell-based vs. biochemical assay formats [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 |
| Comparator Or Baseline | 4EGI-1 (CAS 315706-13-9): XLogP3 ≈ 4.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.7 log units (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 1.7 log unit increase in XLogP3 predicts significantly different cellular permeability and solubility profiles, making these two compounds non-interchangeable in cell-based phenotypic assays despite sharing the same thiazole core.
- [1] PubChem Compound Summary for CID 2557251, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 6918664, 4EGI-1. National Center for Biotechnology Information (2025). View Source
- [3] Takrouri, K. et al. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors. Eur. J. Med. Chem. 2014, 77, 361-377. View Source
